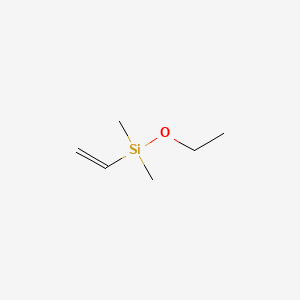
Dimethylethoxyvinylsilane
Vue d'ensemble
Description
Dimethylethoxyvinylsilane is a chemical compound used as the main raw material for the production of silicone resin containing vinyl links. It is used for the modification of various organic compounds and can be used for the treatment of various inorganic fillers .
Synthesis Analysis
Dimethoxymethylvinylsilane, a compound similar to this compound, is synthesized via sol-gel condensation . The synthesis process involves the reaction of Dimethoxymethylvinylsilane with other compounds to form a polymer .
Molecular Structure Analysis
The linear formula for this compound is C6H14OSi . The molecular weight is 130.26 .
Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 100 degrees Celsius and a flash point of 3 degrees Celsius . The specific gravity at 20/20 degrees Celsius is 0.79 , and the refractive index is 1.40 .
Applications De Recherche Scientifique
Application in Space Technology
Dimethylethoxysilane (DMES) has been utilized by NASA for waterproofing heat-protective silica tiles and blankets on the Space Shuttle. Studies on its inhalation toxicity were conducted to ensure safety during its application. These studies showed no significant DMES-related tissue lesions, indicating its relative safety for this use (Dodd et al., 1994).
In Surface Modification and Reactions
The reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces, both with and without amine catalysts, has been explored. Infrared spectroscopy studies showed the process of how APDMES attaches to the surface, making it significant for surface modification applications (White & Tripp, 2000).
In Polymer Chemistry
Research on poly(1,1-dimethyl-1-silylethylene) highlights the use of dimethylethoxyvinylsilane derivatives in the synthesis of functional oligomers and networks, showing its role in advanced polymer chemistry (Jallouli et al., 1997).
Safety and Hazards
Mécanisme D'action
Ethoxydimethylvinylsilane, also known as Dimethylethoxyvinylsilane, is a chemical compound with the linear formula C2H5OSi (CH3)2CH=CH2 . This compound is primarily used as a synthetic raw material, particularly in the production of silicone intermediates and polymer compounds .
Target of Action
The primary targets of Ethoxydimethylvinylsilane are organic materials and inorganic fillers. It is used to modify these substances through a process known as silanization .
Mode of Action
Ethoxydimethylvinylsilane interacts with its targets by forming covalent bonds. This interaction results in the modification of the target substances, enhancing their properties and making them more suitable for specific applications .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of silicone intermediates and polymer compounds .
Pharmacokinetics
Given its use as a synthetic raw material, it is likely that these properties would be highly dependent on the specific context in which the compound is used .
Result of Action
The primary result of Ethoxydimethylvinylsilane’s action is the modification of organic materials and inorganic fillers. This modification enhances the properties of these substances, making them more suitable for specific applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethoxydimethylvinylsilane. For instance, the compound has a hydrolytic sensitivity of 7, indicating that it reacts slowly with moisture or water . Therefore, the presence of moisture in the environment could potentially affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
ethenyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-5-7-8(3,4)6-2/h6H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCZPTVOYXPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70364-11-3 | |
| Record name | Silane, ethenylethoxydimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70364-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0063812 | |
| Record name | Silane, ethenylethoxydimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5356-83-2 | |
| Record name | Vinyldimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, ethenylethoxydimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxydimethylvinylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenylethoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethenylethoxydimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxydimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)






